molecular formula C21H26N2O6S B11499780 Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate

Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate

Cat. No.: B11499780
M. Wt: 434.5 g/mol
InChI Key: WSUKGBHAOQWWSZ-UHFFFAOYSA-N
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Description

METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a sulfonamide group and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE typically involves multiple steps:

    Formation of the Benzoate Ester: This step involves the esterification of 3-(3,4-dimethoxybenzenesulfonamido)-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the hydroxyl group on the benzoate ester is replaced by a piperidine group using piperidine and a suitable base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(MORPHOLIN-1-YL)BENZOATE
  • METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PYRROLIDIN-1-YL)BENZOATE

Uniqueness

METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 3-[(3,4-dimethoxyphenyl)sulfonylamino]-4-piperidin-1-ylbenzoate

InChI

InChI=1S/C21H26N2O6S/c1-27-19-10-8-16(14-20(19)28-2)30(25,26)22-17-13-15(21(24)29-3)7-9-18(17)23-11-5-4-6-12-23/h7-10,13-14,22H,4-6,11-12H2,1-3H3

InChI Key

WSUKGBHAOQWWSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCCCC3)OC

Origin of Product

United States

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